molecular formula C46H72N8O12 B10860911 Klk7/ela2-IN-1 CAS No. 1122484-55-2

Klk7/ela2-IN-1

Cat. No.: B10860911
CAS No.: 1122484-55-2
M. Wt: 929.1 g/mol
InChI Key: QZEXRDYEZBKQHM-FYLONYLUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of LM-030 involves multiple steps, including the formation of a cyclic peptide structure. The synthetic route typically starts with the preparation of the linear peptide, followed by cyclization under specific conditions to form the desired cyclic structure. The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Industrial production methods for LM-030 are still under development, with a focus on optimizing yield and purity while minimizing production costs .

Chemical Reactions Analysis

LM-030 undergoes various chemical reactions, including:

    Oxidation: LM-030 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

LM-030 has a wide range of scientific research applications:

    Chemistry: In chemistry, LM-030 is used as a model compound to study the inhibition of serine proteases and to develop new synthetic methodologies for cyclic peptides.

    Biology: In biological research, LM-030 is used to investigate the role of kallikrein-related peptidase 7 and epidermal elastase 2 in skin physiology and pathology.

    Medicine: LM-030 is being developed as a therapeutic agent for Netherton Syndrome and other skin disorders. It has shown promise in preclinical and clinical studies for its ability to restore skin barrier function and reduce inflammation.

    Industry: In the pharmaceutical industry, LM-030 serves as a lead compound for the development of new drugs targeting serine proteases .

Mechanism of Action

LM-030 exerts its therapeutic effects by inhibiting the activities of kallikrein-related peptidase 7 and epidermal elastase 2. These enzymes play crucial roles in the degradation of skin barrier proteins. By inhibiting these enzymes, LM-030 helps to restore the integrity of the skin barrier, reduce inflammation, and improve overall skin health. The molecular targets of LM-030 include the active sites of kallikrein-related peptidase 7 and epidermal elastase 2, where it binds and prevents their enzymatic activities .

Comparison with Similar Compounds

LM-030 is unique in its dual inhibition of kallikrein-related peptidase 7 and epidermal elastase 2. Similar compounds include:

Properties

CAS No.

1122484-55-2

Molecular Formula

C46H72N8O12

Molecular Weight

929.1 g/mol

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(2-methylpropanoylamino)pentanediamide

InChI

InChI=1S/C46H72N8O12/c1-11-25(7)36-46(65)66-27(9)37(52-40(59)30(17-19-34(47)56)48-39(58)24(5)6)43(62)50-32(21-23(3)4)41(60)49-31-18-20-35(57)54(44(31)63)38(26(8)12-2)45(64)53(10)33(42(61)51-36)22-28-13-15-29(55)16-14-28/h13-16,23-27,30-33,35-38,55,57H,11-12,17-22H2,1-10H3,(H2,47,56)(H,48,58)(H,49,60)(H,50,62)(H,51,61)(H,52,59)/t25-,26-,27+,30-,31-,32-,33-,35+,36-,37-,38-/m0/s1

InChI Key

QZEXRDYEZBKQHM-FYLONYLUSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)CC)O)CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)CC)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.